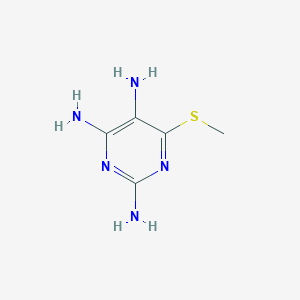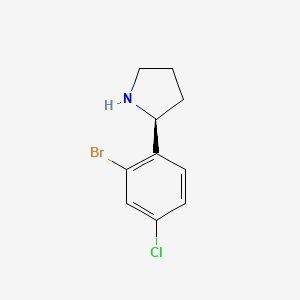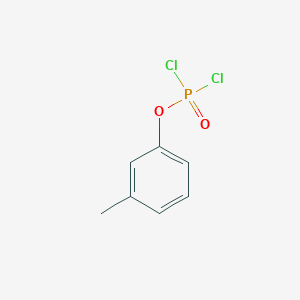![molecular formula C10H16Cl2 B14749981 Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- CAS No. 3212-36-0](/img/structure/B14749981.png)
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- is a bicyclic compound with a unique structure that includes two chlorine atoms and three methyl groups. This compound is part of the norbornane family, which is known for its rigid and stable structure. The presence of chlorine and methyl groups in its structure makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- typically involves the chlorination of 1,7,7-trimethylbicyclo[2.2.1]heptane. This can be achieved through a free radical chlorination process using chlorine gas under UV light. The reaction conditions usually include a solvent such as carbon tetrachloride and a temperature range of 25-30°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the controlled addition of chlorine gas to a solution of 1,7,7-trimethylbicyclo[2.2.1]heptane, followed by purification steps such as distillation or recrystallization to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, resulting in the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of 2,6-dihydroxy-1,7,7-trimethylbicyclo[2.2.1]heptane.
Oxidation: Formation of 2,6-diketone-1,7,7-trimethylbicyclo[2.2.1]heptane.
Reduction: Formation of 1,7,7-trimethylbicyclo[2.2.1]heptane.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in drug development, especially as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its stable and rigid structure.
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, while the methyl groups provide steric hindrance, affecting the compound’s reactivity. The rigid structure of the bicyclic system also influences its binding to enzymes and receptors, making it a valuable scaffold in drug design.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane, 2-chloro-1,7,7-trimethyl-: Similar structure but with only one chlorine atom.
Bicyclo[2.2.1]heptane, 2,5-dichloro-1,7,7-trimethyl-: Similar structure with chlorine atoms at different positions.
Bicyclo[2.2.1]heptane, 2-methoxy-1,7,7-trimethyl-: Contains a methoxy group instead of chlorine.
Uniqueness
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- is unique due to the specific positioning of the chlorine atoms, which affects its chemical reactivity and potential applications. The combination of chlorine and methyl groups in a rigid bicyclic structure provides distinct properties that are valuable in various fields of research and industry.
Propiedades
Número CAS |
3212-36-0 |
|---|---|
Fórmula molecular |
C10H16Cl2 |
Peso molecular |
207.14 g/mol |
Nombre IUPAC |
2,6-dichloro-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16Cl2/c1-9(2)6-4-7(11)10(9,3)8(12)5-6/h6-8H,4-5H2,1-3H3 |
Clave InChI |
SVGJGHKKBJEVMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC(C1(C(C2)Cl)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



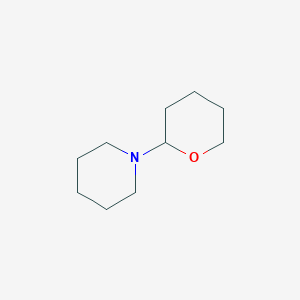

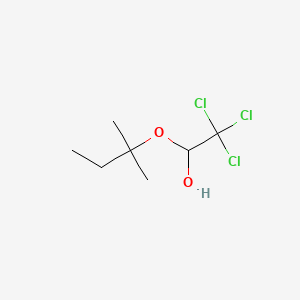
![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
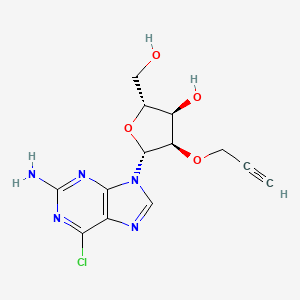
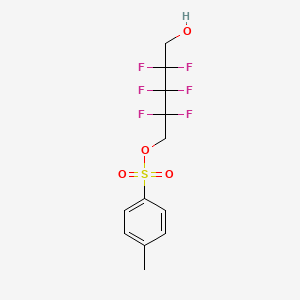
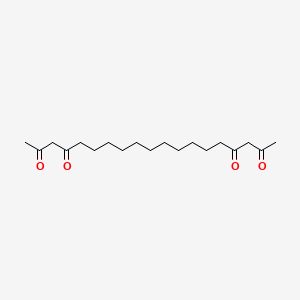
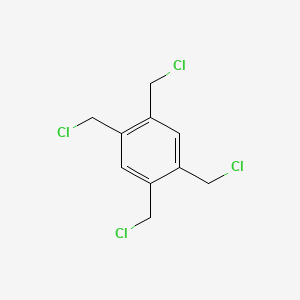
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
